molecular formula C10H8N2O B1361633 2-Hydroxyquinoline-1(2h)-carbonitrile CAS No. 941-87-7

2-Hydroxyquinoline-1(2h)-carbonitrile

Cat. No. B1361633
CAS RN: 941-87-7
M. Wt: 172.18 g/mol
InChI Key: GXIXLQJBGXQENY-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-1(2h)-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinolines are important in the field of medicinal chemistry and have versatile applications in industrial and synthetic organic chemistry .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes using various methods . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed . This method uses heteropolyacids, such as phosphotungstic acid, as catalysts . Another approach involves a photocatalytic method for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The presence of this double-ring structure and a heteroatom (N) allows these compounds to be employed in various transformations .


Chemical Reactions Analysis

The reaction mechanisms for the synthesis of quinolines involve protonation at the carbonyl oxygen in the aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of the adduct, dehydration of the cyclic intermediate, and oxidation of dihydroquinoline by phosphotungstic acid or air to quinoline .

Safety And Hazards

The safety data sheets for 2-Hydroxyquinoline-1(2h)-carbonitrile are not explicitly mentioned in the retrieved papers .

Future Directions

The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The photocatalytic method for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides presents an unconventional and hitherto unknown approach . This reagent-free, highly atom-economical photocatalytic method, with low catalyst loading and high yield, provides an efficient greener alternative to all conventional synthesis reported to date .

properties

IUPAC Name

2-hydroxy-2H-quinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-12-9-4-2-1-3-8(9)5-6-10(12)13/h1-6,10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIXLQJBGXQENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291254
Record name 2-Hydroxyquinoline-1(2H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-1(2h)-carbonitrile

CAS RN

941-87-7
Record name NSC74479
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyquinoline-1(2H)-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYANO-1,2-DIHYDRO-2-HYDROXYQUINOLINE
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